molecular formula C8H8INO2 B13551212 3-Amino-5-iodo-2-methylbenzoic acid

3-Amino-5-iodo-2-methylbenzoic acid

Cat. No.: B13551212
M. Wt: 277.06 g/mol
InChI Key: MLNMMTXYLLRMMO-UHFFFAOYSA-N
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Description

3-Amino-5-iodo-2-methylbenzoic acid is an organic compound with the molecular formula C8H8INO2 It is a derivative of benzoic acid, characterized by the presence of an amino group at the 3-position, an iodine atom at the 5-position, and a methyl group at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-iodo-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of m-toluic acid to obtain 2-nitro-3-toluic acid, followed by reduction to produce 2-amino-3-methylbenzoic acid. The final step involves iodination using iodine monochloride to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and high-yield purification techniques to ensure the production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-iodo-2-methylbenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substituted Benzoic Acids: Through substitution reactions.

    Alcohols and Aldehydes: Via reduction of the carboxylic acid group.

    Biaryl Compounds: From coupling reactions.

Scientific Research Applications

3-Amino-5-iodo-2-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-5-iodo-2-methylbenzoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the iodine atom can participate in halogen bonding. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects. The compound may also inhibit specific enzymes or interfere with metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-iodo-3-methylbenzoic acid: Similar structure but with different substitution patterns.

    3-Iodo-2-methylbenzoic acid: Lacks the amino group.

    2-Iodo-3-methylbenzoic acid: Different position of the iodine atom

Uniqueness

3-Amino-5-iodo-2-methylbenzoic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C8H8INO2

Molecular Weight

277.06 g/mol

IUPAC Name

3-amino-5-iodo-2-methylbenzoic acid

InChI

InChI=1S/C8H8INO2/c1-4-6(8(11)12)2-5(9)3-7(4)10/h2-3H,10H2,1H3,(H,11,12)

InChI Key

MLNMMTXYLLRMMO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)I)C(=O)O

Origin of Product

United States

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